3-Hydroxycholan-24-ohydrazide
Description
Properties
CAS No. |
3664-90-2 |
|---|---|
Molecular Formula |
C24H42N2O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanehydrazide |
InChI |
InChI=1S/C24H42N2O2/c1-15(4-9-22(28)26-25)19-7-8-20-18-6-5-16-14-17(27)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,27H,4-14,25H2,1-3H3,(H,26,28)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI Key |
BXSPCFWJSALCFW-HVATVPOCSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NN)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)NN)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxycholan 24 Ohydrazide
Established and Novel Synthetic Routes for 3-Hydroxycholan-24-ohydrazide
The most established and widely utilized method for the synthesis of this compound involves a two-step process starting from the parent bile acid, 3-hydroxycholan-24-oic acid (lithocholic acid).
Conventional Synthesis:
The classical approach first involves the esterification of the carboxylic acid group of lithocholic acid, typically through reaction with an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to yield the corresponding methyl or ethyl ester. This esterification step is crucial to activate the carboxyl group for the subsequent reaction.
The resulting ester, methyl 3-hydroxycholan-24-oate, is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This nucleophilic acyl substitution reaction proceeds by the attack of the hydrazine nitrogen on the ester carbonyl carbon, leading to the displacement of the alkoxy group and the formation of the desired this compound. The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating under reflux to ensure complete conversion.
| Step | Reactant | Reagent | Product |
| 1 | 3-Hydroxycholan-24-oic acid | Methanol, Acid Catalyst | Methyl 3-hydroxycholan-24-oate |
| 2 | Methyl 3-hydroxycholan-24-oate | Hydrazine Hydrate | This compound |
Novel Synthetic Approaches:
While the conventional method is reliable, researchers are exploring more direct and efficient routes. One such novel approach involves the direct conversion of the carboxylic acid to the hydrazide, bypassing the esterification step. This can be achieved using coupling agents, such as carbodiimides (e.g., DCC, EDCI) or other peptide coupling reagents, to activate the carboxylic acid in situ, followed by the addition of hydrazine. This one-pot synthesis can offer advantages in terms of time and resource efficiency.
Derivatization Strategies of the Hydrazide Moiety
The hydrazide functional group in this compound is a key handle for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds.
Acylhydrazone Formation and Related Condensation Reactions
One of the most common derivatization strategies involves the condensation of the terminal amino group of the hydrazide with aldehydes or ketones to form acylhydrazones. This reaction is typically acid-catalyzed and proceeds readily under mild conditions. The resulting acylhydrazone derivatives possess a characteristic C=N-NH-C=O linkage.
The versatility of this reaction allows for the introduction of a wide variety of substituents (R¹ and R²) by simply changing the aldehyde or ketone reactant. This has been extensively used to synthesize libraries of bile acid-based acylhydrazones for biological screening. The spectroscopic characterization of these derivatives is crucial for confirming their structure, with key signals in ¹H NMR for the NH and CH=N protons and characteristic C=O and C=N stretching frequencies in IR spectroscopy.
Click Chemistry Applications for Functionalization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the functionalization of biomolecules, including bile acid derivatives. To utilize this methodology, either the this compound or a reaction partner needs to be modified to contain an azide (B81097) or a terminal alkyne group.
For instance, the hydroxyl group at the C-3 position of the steroid nucleus can be converted to an azide. This azido-functionalized cholane (B1240273) derivative can then be "clicked" with a variety of alkyne-containing molecules, or the hydrazide moiety itself could be reacted with a molecule containing both an aldehyde/ketone and an alkyne/azide to introduce the click chemistry handle. This approach offers a highly efficient and specific method for conjugating the bile acid scaffold to other molecules, such as fluorescent dyes, polymers, or other bioactive moieties.
N-Substitution and Heterocyclic Annulation Reactions
The nitrogen atoms of the hydrazide moiety can undergo further substitution reactions. For example, N-alkylation or N-arylation can be achieved by reacting this compound with appropriate alkyl or aryl halides.
Furthermore, the hydrazide functionality is a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with isothiocyanates can yield thiosemicarbazides, which can be further cyclized to form thiadiazoles. These heterocyclic annulation reactions significantly expand the chemical space accessible from this compound, leading to novel molecular architectures with potentially unique biological properties.
Stereoselective Synthesis of Cholane-Based Hydrazide Analogs
The stereochemistry of the cholane nucleus and its side chain plays a critical role in its biological activity. The synthesis of stereoisomers and analogs of this compound with modified stereocenters is therefore of significant interest.
While the synthesis of this compound itself from lithocholic acid generally retains the natural stereochemistry of the steroid core, the stereoselective synthesis of analogs often involves starting from different bile acids with varying stereochemistry at positions C-3, C-5, C-7, and C-12. For example, starting from chenodeoxycholic acid or deoxycholic acid would yield analogs with different hydroxylation patterns on the steroid nucleus.
Furthermore, stereoselective modifications of the side chain at C-24 can be explored. This could involve the synthesis of chiral aldehydes or ketones for the formation of stereochemically defined acylhydrazones. More complex synthetic routes could involve the stereoselective construction of the C-24 side chain prior to the introduction of the hydrazide functionality, allowing for precise control over the stereochemistry of any new chiral centers.
Green Chemistry Principles Applied to this compound Synthesis
In line with the growing importance of sustainable chemical practices, green chemistry principles are being applied to the synthesis of this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to significantly accelerate organic reactions. The synthesis of hydrazides from esters can be performed under microwave conditions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govekb.egnih.govrsc.org This method reduces energy consumption and can sometimes be performed in the absence of a solvent.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions are a cornerstone of green chemistry. The synthesis of hydrazides can be achieved by grinding the corresponding ester and hydrazine hydrate together, sometimes with a catalytic amount of a solid acid or base. nih.gov This mechanochemical approach eliminates the need for bulk solvents, simplifying the work-up procedure and reducing environmental impact.
These green methodologies offer more environmentally benign alternatives for the synthesis of this compound, making its production more sustainable.
Spectroscopic and Structural Elucidation of 3 Hydroxycholan 24 Ohydrazide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-Hydroxycholan-24-ohydrazide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, offering insights into its stereochemistry and conformation.
High-Resolution One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
The NMR analysis of this compound relies on the well-established assignments for its parent compound, lithocholic acid, with predictable variations arising from the conversion of the C-24 carboxylic acid to a hydrazide moiety. nih.govresearchgate.netresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. The steroid nucleus of this compound contains a complex series of overlapping signals in the aliphatic region (0.6-2.5 ppm). Key diagnostic signals include the C-18 and C-19 angular methyl groups, which appear as sharp singlets, and the proton at C-3 (H-3) attached to the hydroxyl-bearing carbon, which typically appears as a multiplet around 3.6 ppm. The hydrazide group introduces characteristic signals for the NH and NH₂ protons, which are typically broad and their chemical shift is dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows a distinct signal for each carbon atom. The 24 carbons of the steroid skeleton are assigned based on data from lithocholic acid. researchgate.netmdpi.com The most significant change upon forming the hydrazide is the chemical shift of the carbonyl carbon (C-24). In lithocholic acid, this carbon resonates around 178 ppm, whereas in this compound, it shifts upfield to approximately 172-175 ppm, which is characteristic of an amide-like carbonyl group.
2D NMR Spectroscopy: To unambiguously assign the complex ¹H and ¹³C spectra, several 2D NMR experiments are employed. nih.govscience.govnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing the proton networks within the individual rings of the steroid core. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the direct assignment of carbon signals based on the more easily assigned proton signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (like C-10 and C-13) by their correlations to nearby methyl and methylene (B1212753) protons. It also confirms the connectivity of the C-24 hydrazide group to the rest of the molecule through correlations from protons on C-22 and C-23 to the C-24 carbonyl carbon. nih.govscience.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data for Lithocholic Acid and known functional group effects. Actual values may vary depending on solvent and experimental conditions.) researchgate.netmdpi.comchemicalbook.com
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Key 2D Correlations |
| 3 | ~71.5 | ~3.6 (m) | HSQC: C3-H3; COSY: H3-H2, H3-H4 |
| 10 | ~35.5 | - | HMBC: from H-1, H-5, H-9, H-19 |
| 13 | ~42.8 | - | HMBC: from H-12, H-14, H-17, H-18 |
| 18 | ~12.1 | ~0.65 (s) | HSQC: C18-H18; HMBC: C12, C13, C14, C17 |
| 19 | ~24.2 | ~0.92 (s) | HSQC: C19-H19; HMBC: C1, C5, C9, C10 |
| 21 | ~18.3 | ~0.95 (d) | HSQC: C21-H21; COSY: H21-H20 |
| 24 (C=O) | ~173.0 | - | HMBC: from H-22, H-23, NH |
| NH-NH₂ | - | broad signals | - |
Conformational Analysis via NMR Spectroscopic Data
The three-dimensional structure of the fused ring system of this compound is relatively rigid. NMR data can confirm the expected chair conformations of the cyclohexane (B81311) rings and the characteristic "bent" shape of the A/B cis-fused rings in 5β-steroids. auremn.org.br
Conformational details are extracted from:
Coupling Constants (J-values): The magnitude of the coupling constant between two protons is related to the dihedral angle between them. Large couplings (typically 8-12 Hz) between adjacent axial protons in a cyclohexane ring confirm its chair conformation.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₂₄H₄₂N₂O₂), the expected exact mass can be calculated and compared to the experimental value. This comparison confirms the elemental composition and rules out other potential formulas. sciex.com
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 391.33190 | Typically within 5 ppm of calculated |
| [M+Na]⁺ | 413.31385 | Typically within 5 ppm of calculated |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of this compound is expected to follow patterns observed for other bile acids, primarily involving the loss of water from the hydroxyl group and cleavages within the steroid rings and the side chain. massbank.eumdpi.com
Key fragmentation pathways include:
Loss of Water: A neutral loss of 18 Da (H₂O) from the molecular ion is a common first step, originating from the C-3 hydroxyl group.
Side-Chain Cleavage: The hydrazide side chain can undergo specific cleavages. For example, cleavage of the N-N bond or the C-C bond adjacent to the carbonyl group can occur.
Ring Cleavages: High-energy collisions can induce characteristic cleavages of the steroid A, B, C, and D rings, which helps to confirm the underlying cholane (B1240273) skeleton. massbank.eu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The steroid backbone produces a rich and characteristic fingerprint region in the Raman spectrum. nih.govresearchgate.net
Table 3: Key Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3500-3200 (broad) | Weak |
| N-H (hydrazide) | Stretching (asymmetric & symmetric) | 3400-3200 (two bands) | Moderate |
| C-H (alkane) | Stretching | 2950-2850 | Strong |
| C=O (Amide I) | Stretching | 1680-1640 (strong) | Moderate |
| N-H (Amide II) | Bending | 1640-1550 | Weak |
| C-N | Stretching | 1400-1000 | Moderate |
| C-O | Stretching | 1150-1050 | Moderate |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, offering an unambiguous depiction of its structure. For a molecule like this compound, which is a derivative of lithocholic acid, X-ray crystallography would reveal critical details about the stereochemistry of the steroid nucleus and the conformation of the hydrazide side chain.
In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom are determined.
For bile acid derivatives, X-ray crystallography provides invaluable information on:
The conformation of the steroid rings: The A, B, C, and D rings of the cholan nucleus have specific chair and envelope conformations that are crucial to their biological function.
The orientation of substituents: The 3-hydroxy group will have a defined α or β orientation.
The conformation of the side chain: The geometry of the 24-ohydrazide side chain, including the torsion angles around the C-C and C-N bonds, would be established.
Intermolecular interactions: In the crystal lattice, molecules of this compound would interact with each other through hydrogen bonds and van der Waals forces. The hydroxyl and hydrazide groups are capable of forming extensive hydrogen-bonding networks, which dictate the crystal packing.
While the crystal structure of this compound itself is not published, data from analogous structures, such as derivatives of lithocholic acid, can provide insights. For instance, the crystal structures of N-alkyl amides of lithocholic acid have been determined, revealing details about their hydrogen-bonding patterns and molecular packing. It is expected that this compound would exhibit similar packing motifs, driven by hydrogen bonds involving the 3-hydroxyl group and the hydrazide moiety.
A hypothetical data table for the crystallographic analysis of this compound, based on typical values for similar steroidal compounds, is presented below.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.0 |
| c (Å) | 18.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2331 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.15 |
Biochemical Interactions and Mechanistic Insights of 3 Hydroxycholan 24 Ohydrazide
Modulation of Specific Biochemical Pathways in vitro
Protein-Protein and Protein-Nucleic Acid Interaction Modulation
Lithocholic acid (LCA) is known to engage in a variety of interactions with proteins, which can modulate their function and downstream signaling pathways. These interactions range from binding to plasma proteins for transport to modulating the activity of nuclear receptors and enzymes.
Binding to Plasma and Cellular Proteins:
In circulation, LCA binds to plasma proteins, which influences its transport and bioavailability. While a significant portion of LCA is bound to the albumin-rich fraction in plasma, its binding to lipoproteins is notably more stable on a per-protein basis. nih.gov This interaction with lipoproteins may serve as an important mechanism for its entry into cells, as lipoproteins are often internalized. nih.gov The affinity of bile acids for plasma proteins generally decreases as the polarity of the bile acid increases. fao.org Studies have shown that LCA exhibits the highest affinity for serum albumin among various bile acids. researchgate.net
Within the cell, LCA can form direct covalent bonds with proteins. It has demonstrated a spontaneous ability to modify amino groups on bovine serum albumin and shows a specific affinity for lysine (B10760008) residues, forming a stable epsilon-lithocholyl lysine peptide linkage. nih.gov This reactivity suggests a potential for LCA to permanently alter protein structure and function.
Modulation of Nuclear Receptors and Enzymes:
LCA functions as a signaling molecule by directly binding to and activating several nuclear receptors. It is a known agonist for the Vitamin D Receptor (VDR), the Pregnane X Receptor (PXR), and the Farnesoid X Receptor (FXR). selleckchem.comnih.govnih.gov The activation of these receptors by LCA plays a crucial role in regulating the expression of genes involved in bile acid homeostasis, detoxification, and metabolism. selleckchem.com
LCA also interacts with key enzymes, influencing their catalytic activity. It has been identified as an inhibitor of mammalian DNA Polymerase β, an enzyme critical for base-excision repair of DNA damage. selleckchem.comnih.gov The inhibition is competitive with respect to the nucleotide substrate (dTTP) and non-competitive with the DNA template, suggesting a direct interaction with the enzyme's active site or an allosteric site. nih.gov Conversely, LCA can act as an activator for other enzymes, such as the membrane enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which it binds to and enhances its catalytic function in producing lipid signaling molecules. wikipedia.orgchemicalbook.com
Interactions with Nucleic Acids:
Direct binding interactions between LCA and nucleic acids have not been extensively documented. However, its biological activity is intertwined with nucleic acid integrity and function. By inhibiting DNA Polymerase β, LCA can interfere with the repair of DNA lesions caused by alkylating agents. nih.gov Furthermore, some studies suggest that secondary bile acids like LCA may contribute to cellular stress that leads to the generation of reactive oxygen species (ROS), which can cause DNA strand breaks. mdpi.com
| Protein Target | Type of Interaction | Observed Effect | Binding Affinity (if known) |
|---|---|---|---|
| Serum Albumin | Non-covalent binding, Covalent modification | Transport in plasma, Formation of epsilon-lithocholyl lysine | High affinity researchgate.net |
| Lipoproteins (HDL, LDL, VLDL) | Non-covalent binding | Stable transport in plasma, potential cellular uptake mechanism nih.gov | KD: 47-66 µM fao.org |
| Vitamin D Receptor (VDR) | Agonist binding | Activation of VDR signaling pathway selleckchem.com | Ki: 29 µM selleckchem.com |
| Farnesoid X Receptor (FXR) | Agonist binding | Activation of FXR signaling selleckchem.com | EC50: 3.8 µM selleckchem.com |
| Pregnane X Receptor (PXR) | Agonist binding | Activation of PXR signaling selleckchem.com | N/A |
| DNA Polymerase β | Inhibition | Inhibition of DNA base-excision repair nih.gov | IC50: 15 µM selleckchem.comnih.gov |
| NAPE-PLD | Activation | Enhanced catalysis and production of lipid amides wikipedia.orgchemicalbook.com | Affinity: 20 µM wikipedia.orgchemicalbook.com |
Effects on Membrane Dynamics and Biophysical Properties
The facial amphiphilicity of the LCA molecule, with its distinct hydrophobic and hydrophilic faces, drives its strong interactions with biological membranes, leading to significant effects on their structure and function. researchgate.net
Membrane Disruption and Permeability:
At high concentrations, LCA can act as a detergent, disrupting the integrity of cell membranes. This membranolytic activity is attributed to its ability to intercalate into the lipid bilayer and, in excess, solubilize membrane phospholipids (B1166683), leading to increased permeability and potential cell death. mdpi.comnih.gov The bent geometry of the steroid nucleus of LCA is thought to perturb the ordered packing of membrane lipids, similar to the effect of unsaturated phospholipids, thereby disrupting membrane structure. mdpi.comnih.gov
LCA can also function as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane and uncoupling oxidative phosphorylation. mdpi.com This effect is most pronounced with hydrophobic bile acids like LCA. mdpi.com There is also evidence that some bile acids can act as ionophores, directly transporting divalent cations such as Ca2+ across lipid bilayers, which can disrupt cellular ion homeostasis. mdpi.com
Modulation of Membrane Properties:
Even at sub-lytic concentrations, LCA influences the biophysical properties of membranes. It interacts with other membrane lipids, notably cholesterol. Studies have shown that LCA and cholesterol can be incorporated simultaneously into liver plasma membranes, an interaction that may precede the accumulation of cholesterol seen in certain pathological conditions. nih.gov
Derivatives of LCA have been used to probe membrane dynamics further. For instance, cationic lipids derived from LCA can alter the phase transition and cooperativity of model membranes, with the specific effects being dependent on the number and position of hydroxyl groups on the bile acid structure. rsc.org When micelle formation is prevented by methylation, LCA preferentially localizes to the more fluid, disordered regions of phase-separated membranes rather than the rigid, cholesterol-rich domains. nih.gov This suggests that LCA can modulate the lateral organization and fluidity of cellular membranes. scbt.com
| Membrane Effect | Mechanism | Biophysical Consequence |
|---|---|---|
| Membrane Disruption | Detergent-like action, removal of phospholipids mdpi.comnih.gov | Increased permeability, loss of integrity, cell lysis |
| Uncoupling of Oxidative Phosphorylation | Protonophore activity across inner mitochondrial membrane mdpi.com | Dissipation of proton gradient, reduced ATP synthesis |
| Ion Transport | Potential ionophore activity for divalent cations (e.g., Ca2+) mdpi.com | Alteration of cellular ion homeostasis |
| Modulation of Fluidity | Intercalation into lipid bilayer, preferential localization in fluid domains nih.gov | Changes in membrane order and dynamics |
| Interaction with Cholesterol | Simultaneous incorporation and binding to membranes nih.gov | Alteration of cholesterol distribution and accumulation |
Metabolic Transformations of 3-Hydroxycholan-24-ohydrazide by Purified Enzymes and Cellular Systems
The metabolism of LCA is a critical process for its detoxification and excretion. As a secondary bile acid, LCA is not synthesized directly by host enzymes but is a product of microbial metabolism in the gut. Subsequent transformations occur primarily in the liver.
Formation by Intestinal Microbiota:
LCA is formed in the distal intestine from the primary bile acid chenodeoxycholic acid (CDCA). nih.govnih.gov This conversion is catalyzed by gut bacteria that possess 7α-dehydroxylase enzymes, which remove the hydroxyl group at the C-7 position of the steroid nucleus. nih.gov
Hepatic and Cellular Metabolism:
Once absorbed and transported to the liver, LCA undergoes several metabolic transformations catalyzed by host enzymes to increase its water solubility and facilitate its elimination. The primary metabolic pathways for LCA in humans are hydroxylation and conjugation.
Hydroxylation: Cytochrome P450 enzymes are responsible for hydroxylating LCA. In humans, the CYP3A family of enzymes is the main catalyst for this reaction, producing metabolites such as 6α- and 6β-hydroxylated LCA. nih.gov This hydroxylation increases the polarity of the molecule.
Conjugation: The carboxyl group of the LCA side chain is typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933). nih.gov However, a more critical detoxification pathway for the hydrophobic LCA is sulfation at the 3-hydroxy position. nih.gov This reaction is carried out by sulfotransferase enzymes. Glucuronidation is another important conjugation pathway, particularly for hydroxylated LCA metabolites like hyodeoxycholic acid (6α-hydroxy-LCA). wikipedia.org The enzymes UGT2B4 and UGT2B7 have been identified as being capable of glucuronidating these metabolites. wikipedia.org
These metabolic steps, particularly sulfation and glucuronidation, effectively neutralize the potential toxicity of LCA and prepare it for excretion into bile and subsequent elimination from the body. nih.gov
The metabolic fate of this compound has not been specifically studied. The replacement of the C-24 carboxylic acid with a hydrazide group would preclude the typical conjugation with taurine or glycine. The hydrazide moiety itself may be subject to different metabolic pathways, such as acetylation or other enzymatic transformations, while the core sterol structure would likely still be a substrate for hydroxylation and subsequent conjugation at the 3-hydroxy position.
Computational and Theoretical Studies on 3 Hydroxycholan 24 Ohydrazide
Molecular Docking Simulations for Putative Target Identification and Binding Mode Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Hydroxycholan-24-ohydrazide, this technique would be instrumental in identifying potential protein targets and elucidating the molecular interactions driving its biological activity.
Putative Target Identification: Given the structural similarity of this compound to endogenous bile acids, logical putative targets would include receptors and enzymes known to interact with bile acids. These could include the farnesoid X receptor (FXR), the G-protein-coupled bile acid receptor 1 (TGR5), and various transporters involved in bile acid homeostasis. harvard.edumdpi.com Docking simulations of this compound against a panel of these proteins could prioritize potential targets for further experimental validation.
Binding Mode Prediction: Once a putative target is identified, molecular docking can predict the specific binding mode of this compound within the protein's binding site. This involves analyzing the various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the hydroxyl group at the C-3 position and the hydrazide moiety at the C-24 position would be expected to form key hydrogen bonds with amino acid residues in the receptor pocket. The steroidal backbone, being largely hydrophobic, would likely engage in hydrophobic interactions. nih.gov
A hypothetical docking study of this compound into the ligand-binding domain of FXR might reveal the following interactions:
| Functional Group of Ligand | Interacting Residue of Protein (Hypothetical) | Type of Interaction |
| 3-Hydroxy group | Serine, Threonine, or Tyrosine | Hydrogen Bond |
| Hydrazide group | Arginine or Histidine | Hydrogen Bond / Ionic Interaction |
| Steroid Nucleus | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
This table is a hypothetical representation of potential interactions and is not based on published experimental data for this specific compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility and the stability of its interactions with a target receptor.
Conformational Analysis: The steroidal backbone of this compound has a degree of conformational flexibility. MD simulations can explore the accessible conformations of the molecule in an aqueous environment, providing a more realistic representation of its structure in a biological system. This is important because the bioactive conformation of a ligand may differ from its lowest energy state in a vacuum.
Ligand-Receptor Complex Stability: Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the ligand-receptor complex over a period of nanoseconds to microseconds, researchers can observe whether the key interactions identified in docking are maintained. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to evaluate the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over the course of the simulation.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations can provide valuable information about the reactivity and spectroscopic characteristics of this compound.
Electronic Structure and Reactivity: By calculating the distribution of electron density, one can identify the most electron-rich and electron-deficient regions of the molecule. This information is useful for predicting which parts of the molecule are likely to participate in chemical reactions or form intermolecular interactions. Key parameters that can be calculated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions that are attractive or repulsive to electrophiles and nucleophiles.
Spectroscopic Property Prediction: Quantum chemical calculations can also predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). nih.gov These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized compound.
| Calculated Property | Significance for this compound |
| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. |
| Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack. |
| NMR Chemical Shifts | Aids in structural elucidation and confirmation. |
| Vibrational Frequencies | Correlates with experimental IR spectra for structural verification. |
This table outlines the general utility of these calculations in the absence of specific data for the compound.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for In Silico Mechanistic Prediction
QSAR and pharmacophore modeling are computational techniques used to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These methods are valuable for predicting the activity of new compounds and for gaining insights into the mechanism of action.
Quantitative Structure-Activity Relationship (QSAR): A QSAR model for a series of bile acid derivatives could be developed by correlating their experimentally determined biological activities with various molecular descriptors (e.g., physicochemical properties, topological indices). Such a model could then be used to predict the biological activity of this compound. The development of a robust QSAR model requires a dataset of structurally diverse compounds with a wide range of biological activities. researchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model could be generated based on a set of known active bile acid analogues. This model would highlight the key features, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, that are crucial for binding to a particular target. This compound could then be mapped onto this pharmacophore to assess its potential for similar biological activity. tbzmed.ac.irrsc.org
A hypothetical pharmacophore for a bile acid receptor agonist might include:
One hydrogen bond donor (corresponding to the 3-OH group).
One hydrogen bond acceptor (corresponding to the hydrazide group).
A large hydrophobic feature (representing the steroid nucleus).
The successful application of these computational and theoretical methods would provide a comprehensive understanding of the chemical and biological properties of this compound, guiding future experimental studies for its potential therapeutic applications.
An extensive search of publicly available scientific literature and databases has yielded no specific information on the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its preclinical and in vitro/ex vivo mechanistic investigations as requested.
The lack of retrievable data pertaining to "this compound" across a wide range of scientific search queries prevents the generation of content for the specified outline, which includes:
Preclinical and in Vitro/ex Vivo Mechanistic Investigations of 3 Hydroxycholan 24 Ohydrazide
Investigation of Metabolic Fate and Disposition in Non-Human Animal Models
Without any primary or secondary research sources detailing studies on this specific compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
It is important to note that while research exists for structurally related compounds such as various bile acids and their derivatives, the user's explicit instruction to focus solely on "3-Hydroxycholan-24-ohydrazide" and to exclude any information outside the specified scope means that no content can be generated.
Therefore, no data tables or detailed research findings for "this compound" can be presented.
Future Directions and Emerging Research Avenues for 3 Hydroxycholan 24 Ohydrazide
Advancements in Asymmetric Synthesis and High-Throughput Derivatization
The stereochemistry of the steroid nucleus is critical to the biological activity of bile acids. Future research will necessitate the development of advanced asymmetric synthesis routes to produce stereochemically pure isomers of 3-Hydroxycholan-24-ohydrazide. While the core sterol structure is derived from natural sources, methodologies for precisely controlling the stereochemistry of modifications are paramount. Techniques such as transition-metal-catalyzed asymmetric hydrogenation and organocatalytic reactions, which have been successful in the synthesis of other complex chiral molecules, could be adapted for this purpose. nih.govmdpi.com These methods could enable the synthesis of specific epimers, allowing for a detailed investigation into structure-activity relationships.
Furthermore, the hydrazide functional group is an ideal handle for high-throughput derivatization. This allows for the rapid creation of large libraries of related compounds, which can be screened for enhanced biological activity or novel functions. Charged microdroplet-based reactions coupled with mass spectrometry have emerged as a powerful tool for the rapid derivatization of bile acids. nih.govrsc.org This technology could be applied to this compound to generate a diverse set of derivatives for screening. Sample-multiplexing strategies using isotopically labeled derivatization agents could also significantly enhance the throughput of liquid chromatography-mass spectrometry (LC-MS/MS) assays for these new compounds. bohrium.com
| Strategy | Objective | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Asymmetric Catalysis | Generation of specific stereoisomers | High enantiomeric excess; access to non-natural isomers | Synthesize specific epimers to probe stereo-dependent biological activity. |
| Microdroplet-Based Reactions | Rapid screening of derivatization reactions | High speed; minimal sample consumption; online analysis with MS nih.govrsc.org | Quickly test reactions of the hydrazide moiety with various aldehydes/ketones. |
| High-Throughput Screening (HTS) Assays | Screening large compound libraries for activity | Automated; rapid identification of lead compounds nih.gov | Screen a library of this compound derivatives against a panel of receptors. |
Exploration of Novel Biochemical Targets and Uncharted Molecular Mechanisms
While the parent bile acids are known to interact with nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors such as TGR5, the introduction of the hydrazide group in this compound could significantly alter its binding profile and biological activity. A key future direction is the systematic exploration of its potential biochemical targets. This involves screening the compound against a wide panel of known and orphan receptors to identify novel interactions.
Unbiased chemical proteomics approaches, where a derivatized version of this compound is used as bait to "pull down" interacting proteins from cell lysates, could reveal entirely new targets. Once a target is identified, subsequent research must focus on elucidating the molecular mechanism of action. This includes determining whether the compound acts as an agonist, antagonist, or allosteric modulator and mapping the specific binding site. Understanding these fundamental interactions is crucial for linking the compound to a physiological response and exploring its therapeutic potential.
Development of Advanced Analytical Techniques for Metabolite Profiling and Trace Analysis
To understand the fate of this compound in a biological system, highly sensitive and specific analytical methods are required. The development of advanced analytical techniques for its detection and quantification in complex matrices such as plasma, urine, and tissues is a critical research avenue. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant technology for the separation and detection of bile acids and will be central to this effort. nih.govcreative-proteomics.com Future work should focus on optimizing these methods for the specific properties of the hydrazide derivative, enabling trace analysis and comprehensive metabolite profiling.
Metabolite profiling aims to identify the biotransformation products of this compound. This could involve phase I modifications (e.g., hydroxylation of the steroid core) and phase II conjugation reactions. Identifying these metabolites is essential, as they may possess their own unique biological activities or serve as biomarkers of the compound's exposure and processing. researchgate.net Techniques like high-resolution mass spectrometry can aid in the structural elucidation of these unknown metabolites.
| Technique | Primary Application | Key Strengths |
|---|---|---|
| UHPLC-MS/MS | Quantification in biological samples | High sensitivity, high throughput, and specificity nih.gov |
| High-Resolution MS (e.g., QTOF, Orbitrap) | Identification of unknown metabolites | Accurate mass measurement for formula determination |
| Cyclic Ion Mobility Spectrometry-MS (cIMS-MS) | Separation of isomeric species nih.govrsc.org | Provides an additional dimension of separation based on shape |
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
To fully grasp the biological impact of this compound, it is essential to move beyond a single target-pathway approach and embrace a systems biology perspective. This involves integrating quantitative data about the compound and its metabolites with other large-scale biological datasets, such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics (endogenous metabolite levels).
By treating a biological system (e.g., a cell line or animal model) with this compound and measuring the global changes across these different molecular layers, researchers can construct comprehensive network models of its effects. This approach can reveal off-target effects, identify downstream signaling cascades, and provide a holistic view of the compound's mechanism of action. For instance, changes in the bile acid profile following administration can provide insights into the regulation of lipid and glucose metabolism. nih.gov Such an integrated approach is critical for understanding how the compound perturbs cellular homeostasis and for predicting its physiological consequences.
Application as Chemical Biology Tools and Probes for Biological Systems Dissection
The unique chemical properties of the hydrazide group make this compound an excellent scaffold for the development of chemical biology tools. The hydrazide can be readily reacted with other molecules to create sophisticated probes for dissecting biological systems. Monitoring target engagement is essential in early drug discovery to link a compound's binding to its effect in a cell. researchgate.net
For example, attaching a fluorescent dye to the hydrazide moiety would create a probe for visualizing the compound's subcellular localization through microscopy. Alternatively, linking it to a photo-activatable cross-linking group and a biotin (B1667282) tag would allow for photo-affinity labeling experiments. In this approach, the probe is introduced to cells or cell lysates, and upon UV irradiation, it covalently binds to its protein targets. The biotin tag then allows for the enrichment and subsequent identification of these target proteins by mass spectrometry. Such tools are invaluable for confirming direct target engagement in a complex biological environment and for discovering new binding partners. researchgate.net
Q & A
Q. What are the recommended protocols for synthesizing 3-Hydroxycholan-24-ohydrazide, and how can purity be validated?
Synthesis typically involves hydrazide conjugation to bile acid derivatives under controlled conditions (e.g., reflux in anhydrous solvents like ethanol or DMF). Key steps include:
- Reagent selection : Use high-purity hydrazine derivatives and protect hydroxyl groups to avoid side reactions .
- Characterization : Validate purity via HPLC (C18 column, methanol/water gradient) and NMR (e.g., δ 1.0–2.5 ppm for steroid backbone protons) .
- Impurity profiling : Compare retention times with structurally related compounds like dehydrocholic acid (CAS 81-23-2) to identify byproducts .
Q. How should researchers design experiments to assess the compound’s biological activity in vitro?
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC50/EC50 values, with triplicate replicates to account for plate variability .
- Control groups : Include positive controls (e.g., hyodeoxycholic acid analogs) and solvent-only negatives to isolate compound-specific effects .
- Assay validation : Pre-screen for cytotoxicity using MTT or LDH assays to rule out nonspecific cell death .
Advanced Research Questions
Q. How can contradictory data in bioassay results (e.g., variable IC50 values across studies) be resolved?
- Source analysis : Audit experimental variables such as solvent choice (DMSO vs. aqueous buffers), which may alter compound solubility or stability .
- Statistical rigor : Apply Benjamini-Hochberg correction to adjust for false discovery rates (FDR) in high-throughput screens, minimizing Type I errors .
- Replication : Conduct independent replicates across labs using standardized protocols (e.g., OECD guidelines) to confirm reproducibility .
Q. What methodologies optimize the compound’s stability during long-term storage for pharmacological studies?
- Degradation profiling : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis products (e.g., hydrazine release) .
- Formulation strategies : Lyophilize the compound with cryoprotectants (trehalose or mannitol) to prevent aggregation in aqueous solutions .
- Storage conditions : Store in amber vials under inert gas (argon) at –80°C, validated via periodic FT-IR to monitor structural integrity .
Q. How can researchers address gaps in structure-activity relationship (SAR) data for this compound?
- Analog synthesis : Modify the hydroxyl or hydrazide moieties (e.g., acetylation or alkylation) and compare bioactivity using pairwise statistical tests (ANOVA with Tukey post hoc) .
- Computational modeling : Perform docking studies with bile acid receptors (e.g., FXR or TGR5) to predict binding affinities, validated by SPR or ITC .
- Meta-analysis : Aggregate published SAR data using Cochrane systematic review principles to identify trends and inconsistencies .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are appropriate for analyzing dose-dependent effects in heterogeneous cell models?
Q. How should researchers handle missing spectral data (e.g., incomplete NMR assignments) during compound characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
